molecular formula C11H21NO4Se B14809296 Boc-|A-Homoselenomethionine

Boc-|A-Homoselenomethionine

Cat. No.: B14809296
M. Wt: 310.26 g/mol
InChI Key: QTCVBUATUZMYKQ-MRVPVSSYSA-N
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Description

Boc-|A-Homoselenomethionine is a compound that combines the properties of selenomethionine with the protective Boc (tert-butoxycarbonyl) group. Selenomethionine is a naturally occurring amino acid that contains selenium, an essential trace element known for its antioxidant properties. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Boc-|A-Homoselenomethionine typically involves the protection of the amino group of selenomethionine with the Boc group. This can be achieved through the reaction of selenomethionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out under mild conditions, often at room temperature, to ensure the stability of the Boc group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Boc-|A-Homoselenomethionine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Boc-|A-Homoselenomethionine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of selenium-containing peptides and proteins.

    Biology: Studied for its role in antioxidant defense mechanisms and its potential to protect cells from oxidative damage.

    Medicine: Investigated for its potential therapeutic effects, including its role in cancer prevention and treatment due to its antioxidant properties.

    Industry: Utilized in the development of selenium-enriched supplements and functional foods.

Mechanism of Action

The mechanism of action of Boc-|A-Homoselenomethionine involves its antioxidant properties. The selenium atom in the compound can interact with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to cells. This interaction helps in the formation and recycling of glutathione, another important antioxidant. The Boc group protects the amino group during chemical reactions, ensuring the stability of the compound until it reaches its target .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the selenium atom and the Boc protective group. This combination allows for specific applications in synthetic chemistry and biological research, where the protective group ensures stability during reactions, and the selenium atom provides antioxidant properties .

Properties

Molecular Formula

C11H21NO4Se

Molecular Weight

310.26 g/mol

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylselanylpentanoic acid

InChI

InChI=1S/C11H21NO4Se/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1

InChI Key

QTCVBUATUZMYKQ-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC[Se]C)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[Se]C)CC(=O)O

Origin of Product

United States

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